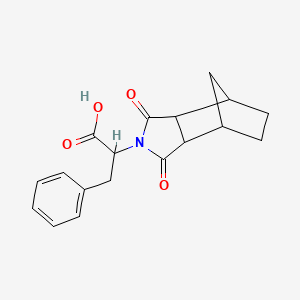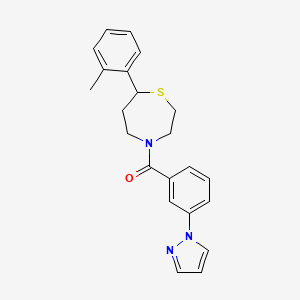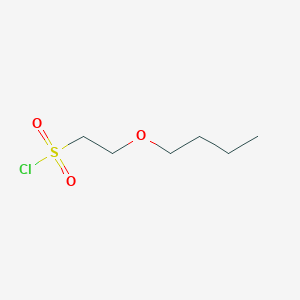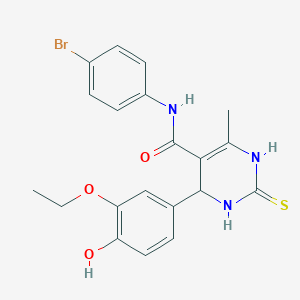![molecular formula C18H16N4O4S B2494182 methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886950-72-7](/img/structure/B2494182.png)
methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the carbamoyl group could potentially be introduced through a reaction with an isocyanate . The cyanobenzamido group could be introduced through a reaction with a cyanobenzamide . The carboxylate group could be introduced through a reaction with a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The heterocyclic ring, a thieno[2,3-c]pyridine, is a fused ring system containing a five-membered thiophene ring and a six-membered pyridine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the carbamoyl group could potentially undergo hydrolysis to form an amine and a carboxylic acid . The cyanobenzamido group could potentially undergo reactions typical of amides and nitriles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and its molecular structure. For example, the presence of polar functional groups like carbamoyl and carboxylate could potentially make this compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Vasodilator and Antihypertensive Activities
A series of 4-aryl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives, structurally related to methyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, were synthesized and evaluated for their binding affinity to Ca2+ channels, coronary vasodilator effect, and antihypertensive activity. Several compounds showed potent coronary vasodilator and antihypertensive activities, suggesting the potential of these derivatives in cardiovascular applications (Adachi et al., 1988).
Brain-Specific Delivery of Radiopharmaceuticals
Compounds like this compound, when attached to dihydropyridine carriers, were evaluated for brain-specific delivery of radiopharmaceuticals. The study demonstrated that dihydropyridine-coupled radiopharmaceuticals could cross the blood-brain barrier effectively, indicating their potential in cerebral blood perfusion measurement and other brain-targeted therapies (Tedjamulia et al., 1985).
Antiulcer Effects
A newly synthesized compound, structurally related to this compound, showed significant antiulcer effects in experimental gastric and duodenal ulcers. The compound also demonstrated inhibitory effects on gastric acid secretion, indicating its therapeutic potential for ulcer treatment (Asano et al., 1990).
Anthelmintic Properties
Methyl 5(6)-4-2-pyridyl piperazino carbamoyl benzimidazole-2-carbamate, a compound related to this compound, demonstrated broad-spectrum anthelmintic activity against various nematode and cestode infections in experimental and domestic animals, indicating its potential as an anthelmintic agent (Katiyar et al., 1984).
Antispermatogenic Agents
Structural analogs of this compound were synthesized and evaluated for their potential as antispermatogenic agents for male contraception. The study found that the activity was influenced by the nitrogen substituent and the p-substituent of the 5-aryl ring, with some compounds showing promise as male contraceptive agents and probes for studying spermatogenesis (Cook et al., 1995).
Eigenschaften
IUPAC Name |
methyl 3-carbamoyl-2-[(4-cyanobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-26-18(25)22-7-6-12-13(9-22)27-17(14(12)15(20)23)21-16(24)11-4-2-10(8-19)3-5-11/h2-5H,6-7,9H2,1H3,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOLUXZHCROTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,4-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2494104.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2494108.png)


![(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2494115.png)


![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide](/img/structure/B2494119.png)
![Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate](/img/structure/B2494120.png)
